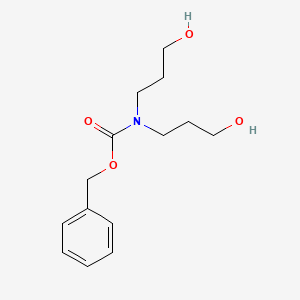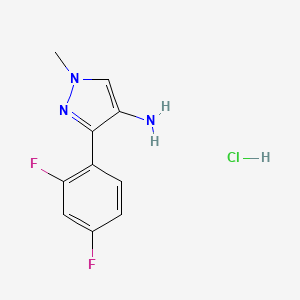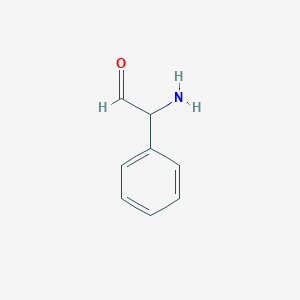![molecular formula C14H25NO4 B13505235 1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include the use of 4-dimethylaminopyridine (DMAP) as a base in acetonitrile solution . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid primarily involves the protection of amine groups through the formation of a stable Boc-protected intermediate. The Boc group can be selectively cleaved under acidic conditions, allowing for the controlled release of the free amine . This mechanism is crucial in multi-step organic synthesis, where the protection and deprotection of functional groups are essential for the successful completion of complex reactions.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid can be compared with other similar compounds that also utilize the Boc protecting group. Some of these compounds include:
- 2-[(Tert-butoxy)carbonyl]amino-cyclopropanecarboxylic acid ethyl ester
- (S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
- (Tert-butoxycarbonyl) L-His (Trt)-Aib-OH
These compounds share the common feature of having a Boc protecting group, which provides stability and selectivity in various chemical reactions. this compound is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-8-14(11(16)17)9-6-7-10-15(14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDGPMSRWXJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)
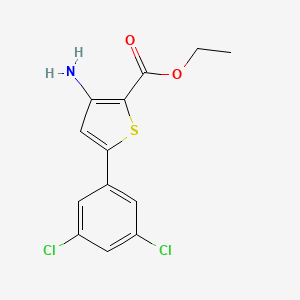
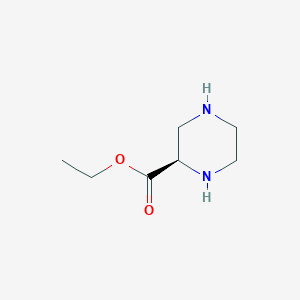
![Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate](/img/structure/B13505167.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
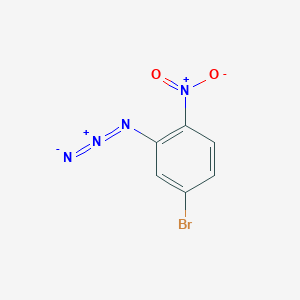
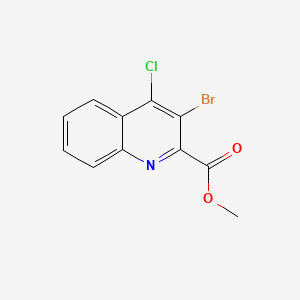
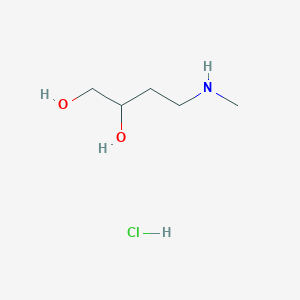

![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)

